molecular formula C31H33N5O2S B1664840 安卡塞替 CAS No. 1129403-56-0

安卡塞替

货号 B1664840
CAS 编号: 1129403-56-0
分子量: 539.7 g/mol
InChI 键: QDWKGEFGLQMDAM-JJIBRWJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .


Chemical Reactions Analysis

Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .


Physical And Chemical Properties Analysis

Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

安全和危害

Amcasertib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Amcasertib holds promise as a potential standalone or combination therapy agent for the treatment of ER-negative ovarian cancer . It has demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

属性

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKGEFGLQMDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amcasertib(BBI503)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amcasertib
Reactant of Route 2
Reactant of Route 2
Amcasertib
Reactant of Route 3
Reactant of Route 3
Amcasertib
Reactant of Route 4
Reactant of Route 4
Amcasertib
Reactant of Route 5
Amcasertib
Reactant of Route 6
Reactant of Route 6
Amcasertib

Citations

For This Compound
66
Citations
H Guler Kara, NP Ozates, A Asik, C Gunduz - Medical Oncology, 2023 - Springer
… The cytotoxicity of Amcasertib was … that Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells. Moreover, Amcasertib …
Number of citations: 2 link.springer.com
GM Cote, NG Chau, AI Spira, WJ Edenfield, SA Laurie… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 2 ascopubs.org
BF El-Rayes, DA Richards, AL Cohn, SL Richey… - 2017 - ascopubs.org
… Amcasertib targets multiple serine threonine stemness … level II) in combination with sorafenib and of Amcasertib (Arm 2), … were determined for napabucasin and amcasertib to be safely …
Number of citations: 11 ascopubs.org
GM Cote, WJ Edenfield, SA Laurie, NG Chau… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 7 ascopubs.org
SDT Bektaş, U Trakya - academia.edu
… In recent phase 1b/2 studies have shown that STAT3 inhibitor Napabucasin(BBI608) and Nanog inhibitor Amcasertib(BBI503) may help to stimulation of tumor dormancy. …
Number of citations: 2 www.academia.edu
MB Sonbol, DH Ahn, T Bekaii-Saab - Biomedicines, 2019 - mdpi.com
… In a phase 1 trial, amcasertib was given to 26 patients with advanced solid … amcasertib monotherapy at 20 mg to 500 mg total daily. Most patients (N = 35, 75%) received amcasertib at …
Number of citations: 32 www.mdpi.com
C Huang, X Ma, M Wang, H Cao - Current Drug Delivery, 2023 - ingentaconnect.com
Background: Molecular targeted therapies are the most important type of medical treatment for GIST, but the development of GIST drugs and their targets have not been summarized. …
Number of citations: 3 www.ingentaconnect.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… Amcasertib, a PDGFRα inhibitor and cancer stemness kinase inhibitor, is used to treat hepatocellular carcinoma and cholangiocarcinoma in phase II trials (74). Different from …
Number of citations: 28 www.frontiersin.org
T Kida, HA Rogoff, CJ Li - Cancer Research, 2017 - AACR
Cancer stem cells (CSCs) are considered to play an important role in cancer therapy resistance, metastasis, and recurrence. Wnt/β-catenin is one of key signaling pathways that confer …
Number of citations: 1 aacrjournals.org
SL Tran, Y Furuta, C Zhu, A Yang, X Sun, HA Rogoff… - Cancer Research, 2017 - AACR
In recent years evidence has accumulated in support of the cancer stem cell (CSC) model in cancer chemotherapy resistance, highlighting the urgency and necessity of identifying CSC …
Number of citations: 1 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。